Structural Topology Divergence: 3,3-Dimethylbutanamide vs. Phenylbutanamide Side Chain
The target compound contains a sterically bulky, lipophilic 3,3-dimethylbutanamide side chain, which contrasts with the planar, electron-rich 4-phenylbutanamide moiety found in the direct analog 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide . This difference is predicted to impact logP, topological polar surface area (TPSA), and ligand-receptor hydrophobic contacts. While experimental logP values for both compounds are unpublished, the calculated logP (cLogP) for the target compound is approximately 2.4, versus an estimated cLogP of ~3.5 for the 4-phenyl analog [1]. This >1.0 log unit difference suggests significantly higher aqueous solubility for the target compound, which may be advantageous for in vitro assay compatibility.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.4 (calculated via fragment-based method) |
| Comparator Or Baseline | 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide, cLogP ≈ 3.5 (calculated) |
| Quantified Difference | ΔcLogP ≈ -1.1 (target more hydrophilic) |
| Conditions | In silico prediction; no experimental logD/logP data verified |
Why This Matters
A 1-log-unit lower lipophilicity often correlates with reduced non-specific binding and improved solubility, making the target compound a more tractable starting point for biochemical assays if aqueous solubility is critical.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19(6), 453-463. (Methodology for cLogP calculation). View Source
